Titanium, tris(3-octyloxiraneoctanoato-kappaO2)(2-propanolato)-, (T-4)- Titanium, tris(3-octyloxiraneoctanoato-kappaO2)(2-propanolato)-, (T-4)-
Brand Name: Vulcanchem
CAS No.: 68443-40-3
VCID: VC18447627
InChI: InChI=1S/3C18H34O3.C3H7O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*16-17H,2-15H2,1H3,(H,19,20);3H,1-2H3;/q;;;-1;+4/p-3
SMILES:
Molecular Formula: C57H106O10Ti
Molecular Weight: 999.3 g/mol

Titanium, tris(3-octyloxiraneoctanoato-kappaO2)(2-propanolato)-, (T-4)-

CAS No.: 68443-40-3

Cat. No.: VC18447627

Molecular Formula: C57H106O10Ti

Molecular Weight: 999.3 g/mol

* For research use only. Not for human or veterinary use.

Titanium, tris(3-octyloxiraneoctanoato-kappaO2)(2-propanolato)-, (T-4)- - 68443-40-3

Specification

CAS No. 68443-40-3
Molecular Formula C57H106O10Ti
Molecular Weight 999.3 g/mol
IUPAC Name 8-(3-octyloxiran-2-yl)octanoate;propan-2-olate;titanium(4+)
Standard InChI InChI=1S/3C18H34O3.C3H7O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*16-17H,2-15H2,1H3,(H,19,20);3H,1-2H3;/q;;;-1;+4/p-3
Standard InChI Key UYZQSJZYNQOXSJ-UHFFFAOYSA-K
Canonical SMILES CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].CC(C)[O-].[Ti+4]

Introduction

PropertyValue
CAS No.68443-40-3
Molecular FormulaC₅₇H₁₀₆O₁₀Ti
Molecular Weight999.3 g/mol
Coordination GeometryTetrahedral (T-4)
Ligand Composition3 × 3-octyloxiraneoctanoate, 1 × 2-propanolate

Synthesis and Preparation

Synthetic Methodology

The synthesis of Titanium T-4 typically involves the reaction of titanium alkoxide precursors with carboxylic acid derivatives under inert conditions. For example, titanium isopropoxide (Ti(OⁱPr)₄) reacts with 3-octyloxiraneoctanoic acid in anhydrous solvents such as toluene or tetrahydrofuran (THF). The reaction proceeds via ligand exchange, where the isopropoxide groups are sequentially replaced by the bulkier 3-octyloxiraneoctanoate ligands .

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Atmosphere: Nitrogen or argon to prevent hydrolysis.

  • Reaction Time: 12–48 hours, depending on desired yield and purity.

Comparative Synthesis with Related Titanium Complexes

A structurally analogous compound, Titanium tris(dioctyl phosphato-κO'')(2-propanolato)-, (T-4)- (CAS No. 61436-47-3), shares a similar synthesis strategy but utilizes phosphate-based ligands instead of carboxylates . This highlights the versatility of titanium alkoxides in accommodating diverse ligand systems, which directly influence the compound’s reactivity and application potential .

Structural and Spectroscopic Characterization

X-Ray Diffraction (XRD) Analysis

While XRD data specific to Titanium T-4 is limited, studies on related titanium clusters (e.g., Ti₆(μ-O)(μ₃-O)₂(OⁱPr)₁₀(OOCCH₃)₂(dihybe)₂) reveal that titanium(IV) complexes often form oligomeric structures in the solid state . The coordination environment of Titanium T-4 likely involves bridging oxygen atoms from the oxirane groups, as observed in similar epoxide-functionalized titanium compounds .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650–1700 cm⁻¹ correspond to the carbonyl (C=O) groups of the carboxylate ligands. Bands near 950–1100 cm⁻¹ are attributed to Ti–O bonding .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra in CDCl₃ show resonances for the octyl chains (δ 0.8–1.5 ppm) and epoxide protons (δ 3.0–3.5 ppm).

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of Titanium T-4 indicates decomposition onset at ~200°C, with complete ligand degradation by 400°C. This thermal profile suggests suitability for applications requiring moderate-temperature processing.

Solubility and Reactivity

The compound is soluble in nonpolar solvents (e.g., hexane, toluene) due to its long alkyl chains but exhibits limited solubility in polar aprotic solvents. The oxirane moieties undergo ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling its use as a crosslinker in epoxy resins .

Industrial and Research Applications

Catalysis

Titanium T-4 serves as a precursor in heterogeneous catalysis, particularly in olefin polymerization and epoxidation reactions. Its Lewis acidic titanium center activates substrates, while the bulky ligands modulate selectivity .

Advanced Materials

  • Coatings: Incorporated into anti-corrosive coatings due to its ability to form stable, adherent oxide layers.

  • Composites: Enhances interfacial adhesion in polymer-ceramic composites via surface functionalization .

Future Research Directions

  • Catalytic Mechanisms: Detailed kinetic studies to elucidate activation energies and reaction pathways .

  • Energy Applications: Exploration in perovskite solar cells or hydrogen storage systems .

  • Biomedical Engineering: Functionalization for drug delivery systems, contingent on biocompatibility assessments .

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